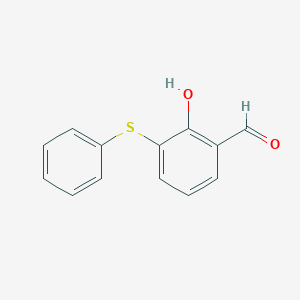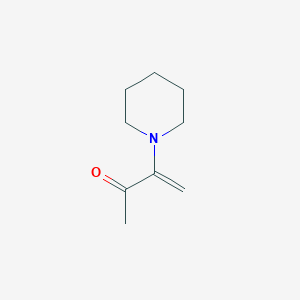
3-(Piperidin-1-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-1-yl)but-3-en-2-one is an organic compound that features a piperidine ring attached to a butenone moiety. This compound is of interest due to its unique structure, which combines the reactivity of an enone with the stability and versatility of a piperidine ring. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their biological activity and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of piperidine with a suitable butenone precursor under basic conditions. For example, the reaction of piperidine with 3-buten-2-one in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Epoxides, diketones.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(Piperidin-1-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)but-3-en-2-one is primarily related to its ability to interact with biological targets through its enone and piperidine moieties. The enone group can undergo Michael addition reactions with nucleophiles in biological systems, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-yl)propylamine: Similar structure but lacks the enone moiety.
3-(Piperidin-1-yl)butan-2-one: Saturated analog of 3-(Piperidin-1-yl)but-3-en-2-one.
3-(Piperidin-1-yl)propylindole: Contains an indole ring instead of an enone moiety
Uniqueness
This compound is unique due to its combination of an enone and a piperidine ring, which imparts distinct reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
CAS No. |
359840-59-8 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-piperidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-8(9(2)11)10-6-4-3-5-7-10/h1,3-7H2,2H3 |
InChI Key |
POXCSQIVQBPCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)
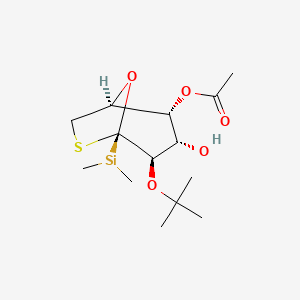
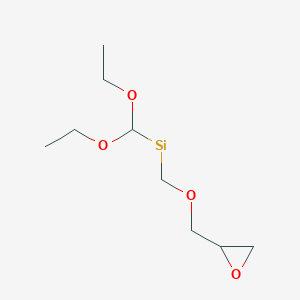
![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)
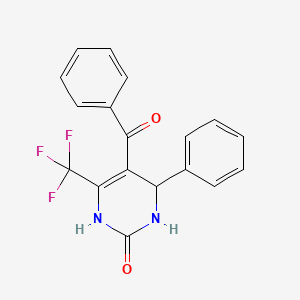
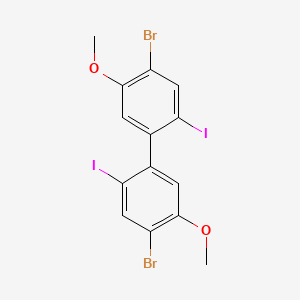
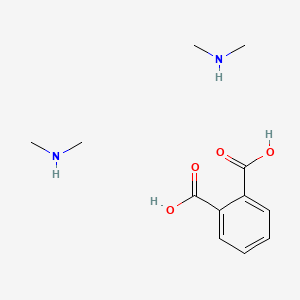
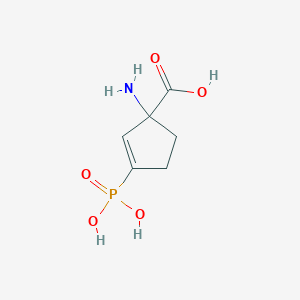
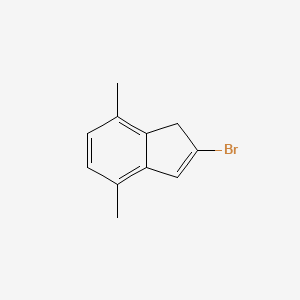

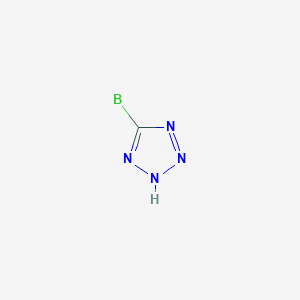
![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)
